molecular formula C18H13N3O4 B11691272 N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide

Katalognummer: B11691272
Molekulargewicht: 335.3 g/mol
InChI-Schlüssel: GEDJDVCJBRNBIT-YBFXNURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds containing a functional group that forms when an amine reacts with an aldehyde or ketone This particular compound is derived from the condensation of 1-hydroxynaphthalene-2-carbaldehyde and 3-nitrobenzohydrazide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and 3-nitrobenzohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

    Oxidation: The major product would be the corresponding naphthoquinone derivative.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted hydrazones.

Wirkmechanismus

The mechanism of action of N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can inhibit the function of metalloenzymes by chelating the metal ions required for their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C18H13N3O4

Molekulargewicht

335.3 g/mol

IUPAC-Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C18H13N3O4/c22-17-14(9-8-12-4-1-2-7-16(12)17)11-19-20-18(23)13-5-3-6-15(10-13)21(24)25/h1-11,22H,(H,20,23)/b19-11+

InChI-Schlüssel

GEDJDVCJBRNBIT-YBFXNURJSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC(=C2O)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.